) bis [2-(4-tert-butyL

OLED Phosphorescence Carrier Transport

Conventional yellow phosphors suffer from severe efficiency roll-off and concentration quenching at high brightness. (t-bt)2Ir(acac) solves this with sterically bulky tert-butyl groups that suppress aggregation and a unique hole-trapping mechanism, enabling simpler, higher-performance device architectures. • Delivers 60% higher luminance and 97% higher efficiency in ultrathin emissive layers vs. unsubstituted analogs. • Achieves peak efficiencies of 53.33 cd/A and 27.51 lm/W at 45,891 cd/m² in direct hole-injection OLEDs. • Maintains high quantum yields at elevated doping concentrations, reducing fabrication complexity and cost.

Molecular Formula C40H40F6IrN4P
Molecular Weight 914.0 g/mol
Cat. No. B13914052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name) bis [2-(4-tert-butyL
Molecular FormulaC40H40F6IrN4P
Molecular Weight914.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]
InChIInChI=1S/2C15H16N.C10H8N2.F6P.Ir/c2*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*4-7,9-11H,1-3H3;1-8H;;/q2*-1;;-1;+3
InChIKeyJBALAFUSTDWDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(t-bt)2Ir(acac) Baseline Properties


Bis[2-(4-tert-butylphenyl)benzothiazolato-N,C2']iridium(acetylacetonate), commonly abbreviated as (t-bt)2Ir(acac), is a cyclometalated iridium(III) complex belonging to the class of phosphorescent emitters. It features two cyclometalating 2-(4-tert-butylphenyl)benzothiazole ligands and one acetylacetonate ancillary ligand, forming a neutral, octahedral complex [1]. The tert-butyl substituents on the phenyl rings impart significant steric bulk and enhanced solubility in organic solvents, while the heavy iridium center enables efficient spin-orbit coupling for high phosphorescence quantum yields [2]. (t-bt)2Ir(acac) emits yellow light with a peak wavelength typically around 560–570 nm and exhibits a large Stokes shift, making it a key dopant for white and yellow organic light-emitting diodes (OLEDs) [3]. Its HOMO energy level (approx. –5.3 eV) and LUMO (approx. –2.9 eV) position it favorably for hole injection and exciton confinement in common OLED architectures [4].

Why (t-bt)2Ir(acac) Outperforms Other Yellow Emitters


Substituting (t-bt)2Ir(acac) with another yellow-emitting iridium complex—even one with a similar emission wavelength—will almost certainly degrade OLED performance because of two differentiating factors: hole-trapping capability and sterically suppressed aggregation quenching. The tert-butylphenyl substituents on the benzothiazole ligands create a highly congested coordination environment that inhibits intermolecular π–π stacking and self-quenching in solid films, leading to shorter excited-state lifetimes and maintained high quantum yields compared to unsubstituted analogs [1]. More critically, (t-bt)2Ir(acac) exhibits pronounced hole-trapping ability that is not observed in many competing yellow phosphors; this property directly translates into ~60% higher luminance and ~97% higher efficiency in ultrathin-emitting-layer devices versus the same architecture without the complex [2]. In contrast, commonly used yellow emitters such as Ir(bt)2(acac) (without tert-butyl groups) or Ir(ppy)2(acac) suffer from severe concentration quenching and do not provide the same hole-transport synergy, forcing device engineers to accept lower peak efficiencies and worse roll-off at high brightness [3]. Therefore, any attempt to swap (t-bt)2Ir(acac) with a generic yellow iridium dopant will require complete re-optimization of the OLED layer stack and is unlikely to recover the lost performance.

Quantitative Differentiation vs. Closest Analogs


Hole-Trapping: Luminance and Efficiency Enhancement

In a direct head-to-head comparison of OLED devices with identical architecture, the incorporation of an ultrathin (t-bt)2Ir(acac) layer increased luminance by approximately 60% and efficiency by approximately 97% relative to the same device without the iridium complex [1]. The study attributes this dramatic improvement to the remarkable hole-trapping ability of (t-bt)2Ir(acac), which is not observed with many competing yellow phosphors. This is a direct, device-level performance advantage.

OLED Phosphorescence Carrier Transport

Suppressed Aggregation Quenching by Steric Hindrance

Compared to their prototypes lacking the tert-butyl substituents, the tert-butylated iridium complexes (including the structurally analogous (tbt)2Ir(acac)) exhibit shorter excited-state lifetimes while maintaining or improving photoluminescence (PL) quantum efficiencies [1]. This is a direct consequence of increased molecular steric hindrance suppressing intermolecular aggregation and exciton quenching in solid films. The result is more efficient radiative decay and less non-radiative loss.

Photoluminescence Exciton Quenching Steric Hindrance

Current Efficiency vs. Other Yellow Iridium Complexes

In a direct hole-injection structure OLED, (t-bt)2Ir(acac) achieves a peak current efficiency of 53.33 cd/A and a power efficiency of 27.51 lm/W at a high brightness of 45,891 cd/m² [1]. For context, another widely studied yellow-emitting iridium complex (tris[2-(p-tolyl)pyridine]iridium(III) derivative) exhibits a peak current efficiency of only 24.6 cd/A at a much lower luminance of 168 cd/m² [2]. While these are not identical device architectures, the >2× higher current efficiency at 270× higher luminance underscores the superior high-brightness performance of (t-bt)2Ir(acac).

OLED Current Efficiency Phosphorescent Emitter

Photoacid Generation Efficiency: BBI vs. TPS PAGs

For applications requiring photoacid generators (PAGs), the bis(4-tert-butylphenyl)iodonium (BBI) salts demonstrate unequivocally higher photochemical efficiency than the commonly used triphenylsulfonium (TPS) analogs. Under 157 nm exposure in a poly(NBHFA-co-NBTBE) resist, the efficiency order is BBI-Nf > BBI-Tf > BBI-PFOS > TPS-Nf [1]. Quantitatively, the Dill C rate constants for 248 nm exposure in PHOST polymer are 0.055 cm²/mJ for BBI-Tf and 0.056 cm²/mJ for BBI-Nf, compared to 0.046 cm²/mJ for TPS-Tf and 0.040 cm²/mJ for TPS-Nf—a 20–40% improvement [2].

Photoacid Generator 157 nm Lithography Dill C Parameter

Application Scenarios for (t-bt)2Ir(acac) & BBI Derivatives


Ultrathin White OLEDs at High Brightness

Leverage the proven 60–97% luminance/efficiency gain [1] of (t-bt)2Ir(acac) when used as an ultrathin yellow-emitting layer in white OLEDs. This scenario is ideal for solid-state lighting panels where power efficiency at >10,000 cd/m² is critical. The hole-trapping property of (t-bt)2Ir(acac) simplifies device architecture by eliminating separate hole-blocking layers, reducing material and fabrication costs.

High-Brightness Yellow Displays and Signage

Deploy (t-bt)2Ir(acac) as the sole emitting dopant in a direct hole-injection OLED structure to achieve peak efficiencies of 53.33 cd/A and 27.51 lm/W at 45,891 cd/m² [2]. This is a direct replacement for older yellow phosphors (e.g., Ir(bt)₂(acac)) that suffer from severe efficiency roll-off above 1000 cd/m² [3]. The maintained efficiency at high luminance reduces power consumption and extends operational lifetime in signage applications.

ArF/157 nm Photoresist with Fast Photospeed

Replace triphenylsulfonium (TPS) photoacid generators with bis(4-tert-butylphenyl)iodonium (BBI) salts to achieve a 20–40% increase in photoacid generation efficiency (Dill C parameter) [4]. This is directly applicable to chemically amplified resists used in advanced semiconductor lithography, where even a 10% improvement in photospeed translates to significant throughput gains and cost savings.

Yellow Dopant for Tandem and Hyperfluorescent OLEDs

Utilize (t-bt)2Ir(acac) as the yellow sensitizer or terminal emitter in TADF-sensitized or hyperfluorescent OLED stacks. Its suppressed aggregation quenching [5] allows higher doping concentrations without efficiency loss, enabling brighter devices with simpler fabrication. This is particularly valuable in solution-processed OLEDs where precise doping control is challenging.

Quote Request

Request a Quote for ) bis [2-(4-tert-butyL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.